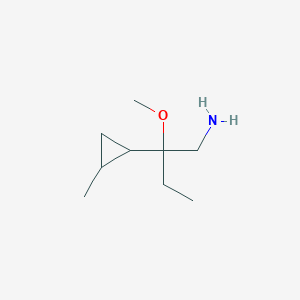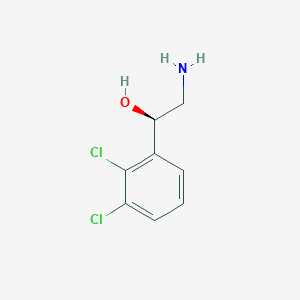
5-propoxy-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-propoxy-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science . The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a valuable target for chemical research and development .
Preparation Methods
The synthesis of 5-propoxy-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses a ketone and a phenylhydrazine derivative under acidic conditions to form the indole ring . For this compound, the starting materials would include a propoxy-substituted ketone and a suitable phenylhydrazine derivative. The reaction conditions often involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole product .
Chemical Reactions Analysis
5-propoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroindole to an indole by removing hydrogen atoms. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the indole ring, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
5-propoxy-2,3-dihydro-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-propoxy-2,3-dihydro-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with specific receptors or enzymes, modulating their activity. For example, indole-3-acetic acid acts as a plant hormone by binding to auxin receptors, regulating plant growth and development . In medicinal chemistry, indole derivatives can inhibit enzymes or receptors involved in disease pathways, providing therapeutic effects .
Comparison with Similar Compounds
5-propoxy-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:
2,3-dimethylindole: Known for its anticancer properties.
5-fluoro-2,3-dimethyl-1H-indole: Exhibits cytotoxic activity against cancer cell lines.
Indole-3-acetic acid: A plant hormone involved in regulating plant growth.
The uniqueness of this compound lies in its specific propoxy substitution, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
5-propoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h3-4,8,12H,2,5-7H2,1H3 |
InChI Key |
IJGKBMYZWJECDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)NCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13074050.png)






![7-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074106.png)
![7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B13074108.png)

![4-[(Cyclohexylmethyl)amino]butan-2-ol](/img/structure/B13074118.png)

![(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine](/img/structure/B13074138.png)
